molecular formula C26H33NO5 B15029228 3,3,6,6-tetramethyl-9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

3,3,6,6-tetramethyl-9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B15029228
M. Wt: 439.5 g/mol
InChI Key: SEEPZVVDXUDPJC-UHFFFAOYSA-N
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Description

3,3,6,6-TETRAMETHYL-9-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound belonging to the class of acridine derivatives

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-TETRAMETHYL-9-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

3,3,6,6-TETRAMETHYL-9-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,6,6-TETRAMETHYL-9-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drug development . Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3,6,6-TETRAMETHYL-9-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of multiple methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

3,3,6,6-tetramethyl-9-(3,4,5-trimethoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C26H33NO5/c1-25(2)10-15-22(17(28)12-25)21(23-16(27-15)11-26(3,4)13-18(23)29)14-8-19(30-5)24(32-7)20(9-14)31-6/h8-9,21,27H,10-13H2,1-7H3

InChI Key

SEEPZVVDXUDPJC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

Origin of Product

United States

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